2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine
Description
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thienopyrimidine scaffold with chlorine and methylthio substituents at positions 2 and 4, respectively. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive chlorine atom, which facilitates nucleophilic substitution reactions for further derivatization .
Properties
Molecular Formula |
C7H5ClN2S2 |
|---|---|
Molecular Weight |
216.7 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 |
InChI Key |
MEIKSDUBGVHPTC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1SC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine
General Synthetic Strategy
The synthesis of this compound typically starts from 3-amino-thiophene-2-carboxylate derivatives , which undergo cyclization to form the thieno[3,2-d]pyrimidine core. The key steps involve:
- Cyclization of amino-thiophene carboxylates using formamide or related reagents.
- Chlorination at the 2-position using reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
- Introduction of the methylthio group at the 4-position through nucleophilic substitution or methylthiolation reactions.
These steps are often conducted under reflux or elevated temperatures (e.g., 150–200°C) to facilitate ring closure and substitution reactions.
Specific Preparation Methodologies
Cyclization of 3-Amino-thiophene-2-carboxylates
- Reagents: Formamide, formic acid, or dimethylformamide dimethylacetal (DMF-DMA).
- Conditions: Heating at 150–200°C for several hours.
- Outcome: Formation of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.
This step is crucial for establishing the fused heterocyclic ring system, with yields typically above 70%.
Chlorination at the 2-Position
- Reagents: Phosphorus oxychloride (POCl₃) or oxalyl chloride in the presence of catalytic DMF.
- Conditions: Reflux for 6–10 hours.
- Outcome: Conversion of the 2-hydroxy or 2-keto group to a 2-chloro substituent, yielding 2-chlorothieno[3,2-d]pyrimidine derivatives.
This chlorination step is essential for activating the 2-position for subsequent substitution.
Introduction of the Methylthio Group at the 4-Position
- Reagents: Sodium methylthiolate (NaSMe) or methylthiol derivatives.
- Conditions: Nucleophilic substitution under reflux in polar aprotic solvents such as DMF.
- Outcome: Substitution of the 4-chloro or 4-hydroxy group with a methylthio group, producing the target this compound.
This step is often optimized to improve regioselectivity and yield.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Amino-thiophene-2-carboxylate | Formamide, heat (150–200°C, 2–6 h) | Thieno[3,2-d]pyrimidin-4(3H)-one | 70–85 | Cyclization step |
| 2 | Thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ or oxalyl chloride, reflux (6–10 h) | 2-Chlorothieno[3,2-d]pyrimidine-4(3H)-one | 75–90 | Chlorination at 2-position |
| 3 | 2-Chlorothieno[3,2-d]pyrimidine-4(3H)-one | Sodium methylthiolate in DMF, reflux | This compound | 80–90 | Methylthio substitution at 4-position |
Reaction Mechanisms and Optimization
- The cyclization involves nucleophilic attack of the amino group on the ester or nitrile carbon, promoted by formamide acting as both solvent and reagent.
- The chlorination proceeds via substitution of hydroxyl or oxo groups by electrophilic chlorine from POCl₃ or oxalyl chloride, often catalyzed by DMF.
- The methylthio substitution is a nucleophilic aromatic substitution where the methylthiolate anion displaces a leaving group (commonly chlorine) at the 4-position.
Optimization strategies include:
- Controlling temperature and reaction time to minimize byproducts.
- Using excess methylthiolate to drive substitution to completion.
- Purification by recrystallization or column chromatography to remove residual solvents and impurities.
Analytical and Structural Characterization
- NMR Spectroscopy: Proton NMR shows characteristic signals for the thieno[3,2-d]pyrimidine protons, with the C2 proton appearing around δ 8.4 ppm. The methylthio group appears as a singlet near δ 2.5 ppm.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~217 g/mol).
- X-ray Crystallography: Confirms planar fused ring structure with dihedral angles <80° for substituents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Such as palladium or copper catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Anticonvulsant Activity : Azole-substituted derivatives (e.g., pyrazole, triazole) show superior activity over chloro or methylthio analogs, likely due to hydrogen-bonding interactions with targets .
- Anticancer Activity: Disubstituted derivatives (e.g., 4,6-pyrrolidinyl-acetylenic) exhibit nanomolar EGFR inhibition, highlighting the importance of substituent positioning .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Compound Name | Molecular Weight | logP* | Solubility (Predicted) | Bioavailability |
|---|---|---|---|---|
| This compound | 216.7 | ~2.5 | Low (lipophilic) | Moderate (enhanced membrane permeability) |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 205.1 | ~2.0 | Moderate | High reactivity limits stability. |
| 4-Chloro-2-morpholinyl derivative | 267.7 | ~1.2 | High (polar morpholine) | High (balanced lipophilicity). |
| 4-Chloro-2-phenyl derivative | 246.7 | ~4.0 | Very low | Limited (high logP). |
*logP values estimated using fragment-based methods.
Key Observations :
- Morpholine-substituted derivatives exhibit favorable solubility for intravenous administration .
Biological Activity
Overview
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C7H5ClN2S2, and it features a unique thieno-pyrimidine core structure that facilitates various biochemical interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Target Interactions : Similar compounds have demonstrated antibacterial activity, suggesting that this compound may also interact with bacterial targets through hydrogen bonding and hydrophobic interactions, leading to inhibition of essential cellular functions.
- Biochemical Pathways : The compound may disrupt bacterial cell wall synthesis or function, potentially leading to cell death. Additionally, it might interfere with microtubule dynamics, a critical process for cell division and proliferation in cancer cells .
Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups enhance cytotoxicity and that specific structural modifications can significantly affect potency against different bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
- Case Study 1 : A study assessed the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The IC50 values ranged from 10 nM to over 100 nM based on structural variations. Notably, some derivatives showed enhanced potency against non-small cell lung cancer (NSCLC) and breast cancer compared to standard treatments like paclitaxel .
- Case Study 2 : Another evaluation indicated that halogenated thieno[3,2-d]pyrimidines exhibited antiproliferative activity against leukemia cell lines. These compounds were found to induce apoptosis and selectively inhibit certain microbial targets, showcasing their dual action as both anticancer and antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in determining the biological activity of thieno[3,2-d]pyrimidine derivatives:
| Functional Group | Effect on Activity |
|---|---|
| Electron-Withdrawing Groups | Enhance cytotoxicity |
| Chlorine at C4 Position | Necessary for biological activity |
| Methylthio Substituents | Influence selectivity against cancer types |
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antiproliferative Effects : Compounds similar to this compound have shown significant antiproliferative effects across various cancer cell lines with varying IC50 values. For example, one derivative demonstrated an IC50 value of approximately 19 nM against MDA-MB-435 cancer cells .
- Microtubule Depolymerization : Certain derivatives were evaluated for their ability to cause microtubule depolymerization at concentrations as low as 10 µM. This property is crucial for their anticancer efficacy as it disrupts mitotic processes in rapidly dividing cells .
- In Vivo Studies : In vivo evaluations using xenograft models indicated that some derivatives could significantly reduce tumor size compared to controls, highlighting their potential as effective therapeutic agents in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine?
The synthesis typically involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). Key steps include:
- Cyclization : Conducted under reflux conditions (100–120°C) in solvents like DMF or DMSO to form the thieno[3,2-d]pyrimidine core.
- Substitution : The methylthio group is introduced via nucleophilic displacement of a chlorine atom using methylthiolate.
Yields exceeding 70% are achievable with strict control of temperature, solvent polarity, and reaction time .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between thiophene and pyrimidine protons).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress.
- Mass Spectrometry (GC-MS/LC-MS) : Provides molecular weight confirmation (CHClNS, MW 216.7 g/mol) and detects by-products .
Q. What are the common chemical reactions involving this compound?
- Nucleophilic Substitution : The chlorine atom is readily replaced by amines, alkoxides, or thiols under mild conditions (e.g., room temperature in THF).
- Oxidation : Treatment with m-CPBA or HO oxidizes the methylthio group to sulfoxides or sulfones, altering electronic properties and bioactivity.
- Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl functionalization at the 4-position .
Advanced Research Questions
Q. How can conflicting data on substitution reaction outcomes be resolved?
Conflicts often arise from differences in reaction conditions (e.g., solvent polarity, temperature, nucleophile strength). For example:
- Kinetic vs. Thermodynamic Control : Polar aprotic solvents (DMF) favor SN2 pathways, while protic solvents (EtOH) may stabilize carbocation intermediates.
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or catalysts (e.g., CuI).
Systematic optimization using Design of Experiments (DoE) and computational modeling (DFT) can clarify mechanistic pathways .
Q. What biological activities are predicted based on structural analogs?
Thieno[3,2-d]pyrimidines exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets. IC values for analogs range from 0.1–10 µM in cell lines.
- Antimicrobial Effects : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis.
- Anti-inflammatory Action : COX-2 inhibition (IC ~5 µM in vitro).
Validate these hypotheses via in vitro enzyme assays (e.g., fluorescence polarization) and in vivo models (e.g., xenograft tumors) .
Q. How can derivatives be designed to enhance target selectivity?
- Bioisosteric Replacement : Substitute the chlorine atom with fluorine (improves metabolic stability) or morpholine (enhances solubility).
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve bioavailability.
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents at the 2- and 4-positions using parallel synthesis .
Q. What computational tools aid in predicting binding modes?
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with kinase domains (PDB IDs: 1M17, 2JDO).
- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations.
- QSAR Models : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
